molecular formula C16H16ClN3O4 B2691026 N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide CAS No. 648915-34-8

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2691026
CAS No.: 648915-34-8
M. Wt: 349.77
InChI Key: CGUATELQBXYOLQ-UHFFFAOYSA-N
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Description

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 4-chlorophenyl group, a carbamoyl group, and a 4-methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 4-chloroaniline with 4-methoxyphenol in the presence of an appropriate acylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.

    Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(4-methoxyphenyl)-2-(4-chlorophenoxy)acetamide
  • N-(4-chlorophenyl)-2-(4-hydroxyphenoxy)acetamide

Uniqueness

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Biological Activity

N-{[(4-chlorophenyl)carbamoyl]amino}-2-(4-methoxyphenoxy)acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Chlorophenyl group : Affects the compound's interaction with biological targets.
  • Methoxyphenoxy group : Contributes to its solubility and bioavailability.

Its molecular formula is C16H18ClN3O4C_{16}H_{18}ClN_{3}O_{4}, with a molecular weight of approximately 365.78 g/mol.

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. Inhibiting these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .
  • Antiviral Activity :
    • Recent studies indicate that derivatives of similar compounds exhibit antiviral properties against human adenovirus (HAdV). For example, certain analogues demonstrated sub-micromolar potency against HAdV while maintaining low cytotoxicity .
  • Antibacterial Activity :
    • The compound exhibits moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Efficacy Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Studies :
    • Compounds structurally related to this compound were tested against HAdV. The compound exhibited promising results with an IC50 value indicating effective viral inhibition .
  • Enzyme Inhibition :
    • The compound was evaluated for its ability to inhibit AChE, showing significant inhibition rates comparable to established inhibitors. This suggests potential applications in neurodegenerative disease treatment .
  • Antibacterial Activity :
    • Screening against various bacterial strains revealed that the compound has a strong inhibitory effect on specific pathogens, which could be harnessed for developing new antibiotics .

Case Study 1: Antiviral Activity Against HAdV

In a recent study, a derivative of this compound was tested for its antiviral efficacy. The compound demonstrated an IC50 of 0.27 μM against HAdV, significantly lower than that of the lead compound niclosamide, with a selectivity index greater than 100. This indicates a favorable therapeutic window for further development .

Case Study 2: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition properties of the compound. It was found that this compound effectively inhibited AChE with an IC50 value comparable to known inhibitors, suggesting its potential role in treating cognitive disorders associated with cholinergic dysfunctions .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueRemarks
AntiviralHAdV0.27 μMHigh selectivity index
Enzyme InhibitionAcetylcholinesterase (AChE)Comparable to known inhibitorsPotential for cognitive disorders
AntibacterialSalmonella typhiModerate to strongEffective against multiple strains

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-23-13-6-8-14(9-7-13)24-10-15(21)19-20-16(22)18-12-4-2-11(17)3-5-12/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUATELQBXYOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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